Isosteviol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isosteviol has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of novel pharmacological agents . In biology and medicine, this compound and its derivatives have shown promising anticancer, antimicrobial, antihypertensive, antihyperglycemic, and anti-inflammatory activities . Additionally, this compound has been investigated for its potential use in treating type II diabetes, reducing vasoconstriction, and improving glucose and insulin sensitivity . In the industrial sector, this compound is used as a starting material for the synthesis of various drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of isosteviol involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to cause cell cycle arrest in various cancer cell lines, leading to the inhibition of cell proliferation . It also regulates the gene expression profile of key insulin regulatory genes, contributing to its antihyperglycemic effects . The exact molecular targets and pathways involved in these processes are still under investigation, but the compound’s ability to modulate multiple biological pathways highlights its therapeutic potential .

Safety and Hazards

Safety data sheets suggest that Isosteviol requires suitable respiratory protection, protective gloves, and safety goggles with side-shields. It should be kept away from drains, water courses, or the soil .

Orientations Futures

Isosteviol has been recognized for its wide range of biological activities and pharmacological effects. This has led to an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives . The outstanding advancement in the design and synthesis of this compound and its derivative has proved its effectiveness and importance in the field of medicinal chemical research . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

Analyse Biochimique

Biochemical Properties

Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of this compound has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Isosteviol can be synthesized through the Wagner–Meerwein rearrangement of steviol, which is obtained from the hydrolysis of stevioside . The reaction typically involves the use of strong acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid . Industrial production methods have been developed to improve the yield and purity of this compound. One such method involves the use of acidic ion-exchange resins, which provide higher product specificity and efficiency . Another approach utilizes Lewis acids, with ferric ions being the optimal catalyst, achieving a yield of 83.2% .

Analyse Des Réactions Chimiques

Isosteviol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include inorganic acids, organic acids, and acidic ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different derivatives with potential biological activities .

Comparaison Avec Des Composés Similaires

Isosteviol is structurally related to other diterpenoid compounds such as stevioside, rebaudioside, and gibberellin . While these compounds share some similarities in their biological activities, this compound stands out due to its unique structural features and broader spectrum of pharmacological effects . For example, this compound derivatives have shown enhanced anticancer and antimicrobial activities compared to their parent compounds . The ability to modify the this compound structure to create novel derivatives further enhances its potential as a versatile pharmacological agent .

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Isosteviol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroacetic acid", "Sodium carbonate", "Hydrochloric acid", "Sodium chloride", "Sodium nitrate", "Sulfuric acid", "Acetone", "Sodium bicarbonate", "Sodium sulfite", "Sodium hydrogen sulfite", "Sodium thiosulfate", "Sodium hydrogensulfate", "Sodium borate", "Potassium hydroxide", "Toluene", "Methylene chloride", "Ethanol", "Ethyl acetate", "Diethyl ether", "Hexane", "Petroleum ether" ], "Reaction": [ "Reduction of cyclohexanone with sodium borohydride in methanol to give cyclohexanol", "Esterification of cyclohexanol with chloroacetic acid in the presence of sodium hydroxide to give cyclohexylglycine", "Benzoylation of cyclohexylglycine with benzoyl chloride in the presence of sodium carbonate to give N-benzoyl-cyclohexylglycine", "Hydrolysis of N-benzoyl-cyclohexylglycine with hydrochloric acid to give cyclohexylglycine", "Nitration of cyclohexylglycine with a mixture of nitric acid and sulfuric acid to give 2-nitrocyclohexylglycine", "Reduction of 2-nitrocyclohexylglycine with sodium sulfite and sodium hydrogen sulfite to give 2-amino-cyclohexylglycine", "Oxidation of 2-amino-cyclohexylglycine with sodium nitrate and sulfuric acid to give 2-amino-3-ketocyclohexane carboxylic acid", "Reduction of 2-amino-3-ketocyclohexane carboxylic acid with sodium borohydride in the presence of potassium hydroxide to give Isosteviol" ] } | |

Numéro CAS |

27975-19-5 |

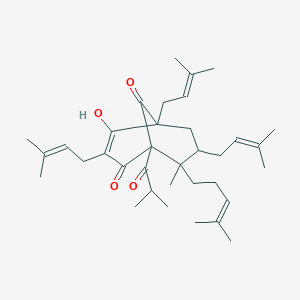

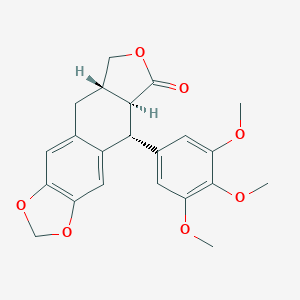

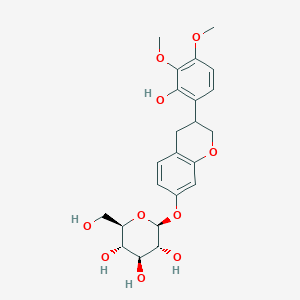

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

Clé InChI |

KFVUFODCZDRVSS-XCDUIVLNSA-N |

SMILES isomérique |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |

SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

SMILES canonique |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

Synonymes |

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.